Cas no 55620-18-3 (2-Acetoxycinnamic acid)
2-Acetoxycinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Acetoxycinnamic acid
- 3-(2-Acetoxyphenyl)-2-propenoic Acid
- Tylmarin
- o-Acetoxycinnamic acid
- O-Acetyl-o-coumaric acid
- CINNAMIC ACID, 2-ACETOXY-
- Cinnamic acid, o-hydroxy-, acetate
- 3-(2-(Acetyloxy)phenyl)-2-propenoic acid
- 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-
- (E)-3-(2-acetyloxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(2-(acetyloxy)phenyl)-
- 3-[2-(Acetyloxy)phenyl]-2-propenoic acid
- 2-Acetpxycinnamic acid
- 2-Acetoxycinnamic acid, predominantly trans
- 16189-10-9
- 2-Propenoic acid,3-[2-(acetyloxy)phenyl]-, (2E)-
- A883046
- 3-(2-Acetoxyphenyl)acrylic acid
- trans-2-Acetoxycinnamic acid
- UXOWQQCLBQBRMQ-VOTSOKGWSA-N
- CS-0128408
- NSC98725
- 55620-18-3
- (E)-3-(2-acetoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid,3-[2-(acetyloxy)phenyl]-
- SCHEMBL1711263
- 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E)-
- 2-Acetoxycinnamic acid, trans-
- DTXSID70876299
- DYF9SL2RUZ
- MFCD00014375
- (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid
- 2-Acetylcoumaric acid
- AKOS016026220
- NSC 98725
- A830724
- (E)-3-(2-acetoxyphenyl)acrylic acid
- 2-ACETOXYCINNAMICACID
- 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
- NSC-98725
- AS-35522
- (E)-3-(2-acetyloxyphenyl)-2-propenoic acid
- STL220645
- (2E)-3-[2-(acetyloxy)phenyl]prop-2-enoic acid
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- MDL: MFCD00014375
- Inchi: 1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
- InChI Key: UXOWQQCLBQBRMQ-VOTSOKGWSA-N
- SMILES: O(C(C)=O)C1C=CC=CC=1/C=C/C(=O)O
- BRN: 2694007
Computed Properties
- Exact Mass: 206.05800
- Monoisotopic Mass: 206.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.6
Experimental Properties
- Density: 1.0858 (rough estimate)
- Melting Point: 154.0 to 158.0 deg-C
- Boiling Point: 265.04°C (rough estimate)
- Flash Point: 145.4±16.7 °C
- Refractive Index: 1.4389 (estimate)
- PSA: 63.60000
- LogP: 1.70970
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Acetoxycinnamic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:GD7875000
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
- Storage Condition:4° CStore…,-4℃Store…Better
2-Acetoxycinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2413-5g |
2-Acetoxycinnamic acid |
55620-18-3 | 95.0%(GC&T) | 5g |
¥950.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2413-1g |
2-Acetoxycinnamic acid |
55620-18-3 | 95.0%(GC&T) | 1g |
¥320.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A869052-200mg |
2-Acetoxycinnamic Acid |
55620-18-3 | 95% | 200mg |
93.60 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151300-1g |
2-Acetoxycinnamic acid |
55620-18-3 | 95% | 1g |
¥277.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151300-5g |
2-Acetoxycinnamic acid |
55620-18-3 | 95% | 5g |
¥978.90 | 2023-09-04 | |
| TRC | A192358-25mg |
2-Acetoxycinnamic Acid |
55620-18-3 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192358-50mg |
2-Acetoxycinnamic Acid |
55620-18-3 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A192358-250mg |
2-Acetoxycinnamic Acid |
55620-18-3 | 250mg |
$ 80.00 | 2022-06-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2413-1G |
2-Acetoxycinnamic Acid |
55620-18-3 | >95.0%(GC)(T) | 1g |
¥280.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2413-5G |
2-Acetoxycinnamic Acid |
55620-18-3 | >95.0%(GC)(T) | 5g |
¥830.00 | 2023-09-08 |
2-Acetoxycinnamic acid Suppliers
2-Acetoxycinnamic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 2-Acetoxycinnamic acid
2-Acetoxycinnamic Acid: A Comprehensive Overview
2-Acetoxycinnamic acid (CAS No: 55620-18-3) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as acetoxy-substituted cinnamic acid, is a derivative of cinnamic acid, which is a naturally occurring compound with a wide range of applications. The acetoxy group attached to the second carbon of the cinnamic acid backbone imparts unique chemical and physical properties to this molecule, making it a valuable compound for various research and industrial purposes.
The molecular structure of 2-acetoxycinnamic acid consists of a benzene ring connected to an acrylic acid group (CH=CHCOOH) with an acetoxy substituent (-OAc) at the second position. This structure allows for extensive conjugation, which is responsible for its strong UV absorption properties. Recent studies have highlighted the importance of this compound in the development of advanced materials, such as fluorescent sensors and bioimaging agents, due to its ability to undergo reversible photochemical reactions under specific conditions.
One of the most promising applications of 2-acetoxycinnamic acid lies in its potential as a precursor for synthesizing more complex molecules with bioactive properties. For instance, researchers have successfully utilized this compound to synthesize novel antioxidant agents and anti-inflammatory drugs by modifying its functional groups. These derivatives have shown significant promise in preclinical studies, particularly in models of oxidative stress and inflammatory diseases.
In addition to its pharmacological applications, 2-acetoxycinnamic acid has also found utility in the field of materials science. Its ability to form stable self-assembled monolayers (SAMs) on various substrates has made it a valuable component in the development of nanoscale electronic devices and surface-modified biomaterials. Recent advancements in this area have demonstrated that SAMs formed by this compound can significantly enhance the biocompatibility and functionality of implantable devices, paving the way for innovative medical applications.
The synthesis of 2-acetoxycinnamic acid typically involves a multi-step process that begins with the preparation of cinnamic acid derivatives followed by acetylation at the second position. This process requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently developed more efficient synthetic routes using green chemistry principles, which not only reduce environmental impact but also lower production costs.
Another area where 2-acetoxycinnamic acid has shown potential is in the development of photovoltaic materials. Its conjugated system enables efficient charge separation and transport, making it a candidate for use in organic solar cells. Recent studies have explored the use of this compound as a building block for designing novel π-conjugated polymers with enhanced photovoltaic performance.
In conclusion, 2-acetoxycinnamic acid (CAS No: 55620-18-3) is a multifaceted compound with applications spanning multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future innovations across pharmacology, materials science, and beyond.
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